molecular formula C8H15BrO2 B1372790 2-[(3-Bromopropoxy)methyl]oxolane CAS No. 1094435-43-4

2-[(3-Bromopropoxy)methyl]oxolane

Cat. No.: B1372790
CAS No.: 1094435-43-4
M. Wt: 223.11 g/mol
InChI Key: BPBXDWYCBLYUJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Bromopropoxy)methyl]oxolane typically involves the reaction of 3-bromopropanol with tetrahydrofuran in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of by-products .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-[(3-Bromopropoxy)methyl]oxolane involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. In oxidation reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups .

Comparison with Similar Compounds

    2-[(3-Chloropropoxy)methyl]oxolane: Similar in structure but with a chlorine atom instead of bromine.

    2-[(3-Iodopropoxy)methyl]oxolane: Contains an iodine atom, making it more reactive in substitution reactions.

Uniqueness: 2-[(3-Bromopropoxy)methyl]oxolane is unique due to its balanced reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining sufficient stability for practical applications .

Properties

IUPAC Name

2-(3-bromopropoxymethyl)oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO2/c9-4-2-5-10-7-8-3-1-6-11-8/h8H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPBXDWYCBLYUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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